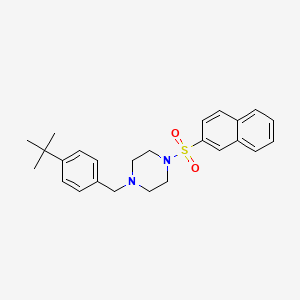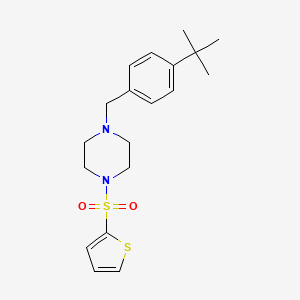
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine, also known as TBN-NSP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including as a tool for studying the nervous system and as a potential treatment for certain neurological disorders. In
Mechanism of Action
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine works by selectively blocking the activity of certain ion channels in the nervous system. Specifically, it targets the voltage-gated sodium channels, which are responsible for generating and propagating action potentials in neurons. By blocking these channels, 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine can reduce the excitability of neurons and decrease the transmission of pain signals in the nervous system.
Biochemical and physiological effects:
The biochemical and physiological effects of 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine are complex and still being studied. In general, 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to reduce the excitability of neurons and decrease the transmission of pain signals in the nervous system. Additionally, 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have anti-inflammatory effects, which may contribute to its potential use as a treatment for certain neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine for lab experiments is its selectivity for voltage-gated sodium channels. This allows researchers to study the function of these channels in isolation and better understand their role in neurological disorders. Additionally, 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to have low toxicity and minimal side effects, which makes it a safe and reliable tool for scientific research. However, one limitation of 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine is its relatively high cost, which may limit its accessibility for some researchers.
Future Directions
There are several potential future directions for research on 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine. One area of interest is its potential use as a treatment for neurological disorders, including epilepsy and chronic pain. Additionally, researchers may continue to study the mechanism of action of 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine and its effects on the nervous system. Finally, there may be potential applications for 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine in other areas of research, such as drug development and neuropharmacology.
In conclusion, 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine is a promising chemical compound with a variety of potential applications in scientific research. Its selectivity for voltage-gated sodium channels makes it a valuable tool for studying the nervous system, and its low toxicity and minimal side effects make it a safe and reliable option for lab experiments. While there is still much to learn about the biochemical and physiological effects of 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine, its potential for use in treating neurological disorders and other areas of research make it an exciting area for future study.
Scientific Research Applications
1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been studied extensively for its potential use in scientific research. One of its main applications is as a tool for studying the nervous system. 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been shown to selectively block the activity of certain ion channels in the nervous system, which can help researchers better understand the function of these channels and their role in neurological disorders. Additionally, 1-(4-tert-butylbenzyl)-4-(2-naphthylsulfonyl)piperazine has been studied as a potential treatment for certain neurological disorders, including epilepsy and chronic pain.
properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c1-25(2,3)23-11-8-20(9-12-23)19-26-14-16-27(17-15-26)30(28,29)24-13-10-21-6-4-5-7-22(21)18-24/h4-13,18H,14-17,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVZUFBDFGLQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N'-[(4-methoxy-1-naphthyl)methylene]-1-(methylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4283146.png)
![N-(4-chlorophenyl)-2-({4-ethyl-5-[1-(phenylsulfonyl)-3-piperidinyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283148.png)
![N-(4-fluorophenyl)-2-({5-[1-(phenylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4283156.png)
![N-{[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]methyl}-8-quinolinesulfonamide](/img/structure/B4283172.png)
![1-(4-tert-butylbenzyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4283190.png)

![1-(4-tert-butylbenzyl)-4-[(pentamethylphenyl)sulfonyl]piperazine](/img/structure/B4283209.png)
![1-(4-tert-butylbenzyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine](/img/structure/B4283220.png)
![1-(4-tert-butylbenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283226.png)
![1-(4-tert-butylbenzyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4283234.png)
![1-(4-tert-butylbenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4283239.png)
![1-(4-tert-butylbenzyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4283241.png)
![5-[1-(methylsulfonyl)-3-piperidinyl]-4-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4283246.png)